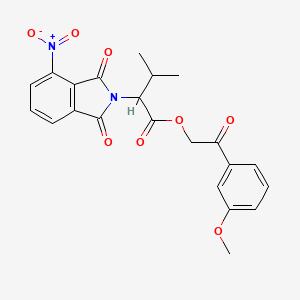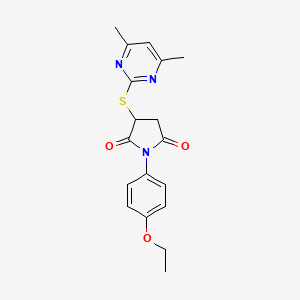![molecular formula C18H18Cl2N4O3S B3988761 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}cyclopropane-1-carboxamide](/img/structure/B3988761.png)
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}cyclopropane-1-carboxamide
概要
説明
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}cyclopropane-1-carboxamide is a complex organic compound with significant applications in various scientific fields. This compound features a cyclopropane ring substituted with dichloroethenyl and dimethyl groups, and a carboxamide group linked to a pyrimidinylsulfamoylphenyl moiety. Its unique structure imparts distinct chemical and biological properties, making it a subject of interest in research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}cyclopropane-1-carboxamide typically involves multiple steps, including the formation of the cyclopropane ring, introduction of the dichloroethenyl and dimethyl groups, and subsequent attachment of the carboxamide and pyrimidinylsulfamoylphenyl moieties. Common synthetic routes may involve:
Cyclopropanation: Formation of the cyclopropane ring using reagents like diazo compounds and transition metal catalysts.
Substitution Reactions: Introduction of dichloroethenyl and dimethyl groups through halogenation and alkylation reactions.
Amidation: Formation of the carboxamide group by reacting the intermediate with an amine derivative.
Sulfonation and Coupling: Attachment of the pyrimidinylsulfamoylphenyl moiety through sulfonation and coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography and recrystallization.
化学反応の分析
Types of Reactions
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form corresponding oxides.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions to replace functional groups.
Hydrolysis: Reaction with water or acids/bases to break down the compound into simpler molecules.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Hydrolysis Conditions: Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}cyclopropane-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}cyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(pyridin-3-yl)cyclopropane-1-carboxamide
- 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-(naphthalen-1-yl)cyclopropane-1-carboxamide
Uniqueness
Compared to similar compounds, 3-(2,2-dichloroethenyl)-2,2-dimethyl-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}cyclopropane-1-carboxamide is unique due to the presence of the pyrimidinylsulfamoylphenyl moiety, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific molecular targets, leading to improved therapeutic efficacy.
特性
IUPAC Name |
3-(2,2-dichloroethenyl)-2,2-dimethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N4O3S/c1-18(2)13(10-14(19)20)15(18)16(25)23-11-4-6-12(7-5-11)28(26,27)24-17-21-8-3-9-22-17/h3-10,13,15H,1-2H3,(H,23,25)(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXRJPUFWPKJPOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CC=N3)C=C(Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[2-(4-fluorophenyl)-2-oxoethoxy]phenyl}hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B3988698.png)
![3-Hydroxy-3-(2-oxopropyl)-1-[(4-phenylpiperazin-1-yl)methyl]indol-2-one](/img/structure/B3988701.png)
![{5-[(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)thio]-1H-tetrazol-1-yl}acetic acid](/img/structure/B3988710.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3988716.png)

![propan-2-yl 6-methyl-4-[3-(3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B3988754.png)

![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B3988770.png)
![6-amino-3-methyl-4-[5-(2-nitrophenyl)-2-furyl]-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B3988773.png)
![N-[2-(1-adamantyl)ethyl]-4-chlorobenzamide](/img/structure/B3988775.png)
![3-[(6-Chloro-4-phenylquinazolin-2-yl)sulfanyl]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B3988780.png)
![N-methyl-2-(4-{[4-methyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]methyl}piperidin-1-yl)-2-oxo-N-(pyridin-3-ylmethyl)ethanamine](/img/structure/B3988781.png)
